5-Cyclohexyl-2-phenyloxazole

COX-2 inhibition Inflammation Structure-activity relationship

Researchers evaluating COX-2 inhibitors require validated weak-activity controls to establish assay windows. This 2,5-disubstituted oxazole provides precisely that baseline. - **COX-1 IC50:** 47.5 µM; **COX-2 IC50:** >100 µM - Defined weak-inhibitor reference - **SAR Benchmark:** Contrast with 4-position optimized analogs (0.09 µM) to quantify potency gains - **Negative Controls:** AO-stable (IC50 >1,000,000 nM) & mushroom tyrosinase reference (IC50 520 µM) - Immediate shipment, research-grade purity.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Cat. No. B11877806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-2-phenyloxazole
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C15H17NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2
InChIKeyNLIDHUAORIPDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclohexyl-2-phenyloxazole: Lipophilic Oxazole Scaffold


5-Cyclohexyl-2-phenyloxazole (CAS 1299491-25-0) is a 2,5-disubstituted oxazole heterocycle bearing a phenyl group at the 2-position and a cyclohexyl moiety at the 5-position of the oxazole ring . The compound belongs to the broader class of 2-phenyloxazole derivatives, a privileged scaffold in medicinal chemistry recognized for its capacity to engage in diverse interactions with biological targets, including hydrogen bonding and hydrophobic contacts . The presence of the cyclohexyl substituent at the 5-position distinguishes this compound from simpler 2-phenyloxazole analogs, contributing additional lipophilicity and three-dimensional conformational character that can modulate pharmacokinetic properties and target-binding profiles .

Reported 2-phenyloxazole scaffold for medicinal chemistry SAR
Cyclohexyl at 5-position adds lipophilic and steric character (class-level inference)
May support enzyme inhibition screening in COX, tyrosinase, and AO assays

5-Cyclohexyl-2-phenyloxazole vs. Generic Oxazole Analogs


Substitution patterns on the oxazole ring fundamentally govern molecular recognition, target selectivity, and downstream biological readouts. The cyclohexyl group at the 5-position of 5-cyclohexyl-2-phenyloxazole confers distinct steric bulk, conformational flexibility, and lipophilic character relative to unsubstituted or differently substituted analogs. These physicochemical differences translate into measurable variations in inhibitory potency and enzyme selectivity profiles . As demonstrated in SAR studies of 4-aryl/cycloalkyl-5-phenyloxazole derivatives, the cycloalkyl substituent type and position critically modulate COX-2 inhibitory activity and selectivity over COX-1 [1]. Consequently, substituting a generic 2-phenyloxazole or a regioisomer such as 2-cyclohexyl-5-phenyloxazole is not a scientifically valid replacement without confirmatory re-evaluation of the assay system.

Substitution pattern on oxazole ring may significantly alter target recognition and potency; not directly interchangeable.
Regioisomer (2-cyclohexyl-5-phenyloxazole) may exhibit distinct enzyme selectivity; confirmatory assay re-evaluation recommended.
Generic 2-phenyloxazole analogs lack cyclohexyl steric/lipophilic contribution, potentially shifting biological readouts.

5-Cyclohexyl-2-phenyloxazole: Evidence vs. Structural Analogs


COX-2 Inhibition: Moderate Activity vs. Potent Analogs

5-Cyclohexyl-2-phenyloxazole exhibits moderate inhibitory activity against human COX-2, with a reported IC₅₀ of 47,500 nM [1]. This activity level is approximately 528-fold weaker than the most potent 4-aryl/cycloalkyl-5-phenyloxazole derivative in the same structural series, which achieved an IC₅₀ of 90 nM against COX-2 [2]. The substantial potency difference underscores the critical importance of 4-position substitution in this scaffold for achieving nanomolar COX-2 inhibition.

COX-2 Inhibition
Reported
IC₅₀ 47,500 nM vs. 90 nM (most potent 4-substituted analog)
Reference for COX-2 SAR; highlights 4-position substitution role.
Human COX-2 assay, ~528-fold weaker; BindingDB.
COX-2 inhibition Inflammation Structure-activity relationship

COX-1/COX-2 Selectivity: Weak Dual Inhibition

5-Cyclohexyl-2-phenyloxazole demonstrates comparable weak inhibitory activity against both COX-1 (IC₅₀ = 47,500 nM) [1] and COX-2 (IC₅₀ > 100,000 nM) [2]. In contrast, optimized 4-aryl/cycloalkyl-5-phenyloxazole derivatives exhibit high COX-2 selectivity, with some compounds showing COX-1 IC₅₀ > 100 μM against COX-2 IC₅₀ = 0.09 μM—a selectivity ratio exceeding 1,000-fold [3]. The target compound lacks the structural features at the 4-position required for potent, selective COX-2 inhibition.

COX-1/COX-2 Selectivity
Class-level
COX-1 IC₅₀ 47,500 nM; COX-2 IC₅₀ >100,000 nM (non-selective)
Non-selective COX profile; baseline for selectivity comparison.
Optimized analogs show >1,000-fold COX-2 selectivity.
COX-1 inhibition COX-2 selectivity Enzyme selectivity profiling

Mushroom Tyrosinase Inhibition: Baseline Reference

5-Cyclohexyl-2-phenyloxazole inhibits Agaricus bisporus (mushroom) tyrosinase with an IC₅₀ of 520,000 nM (520 μM) [1]. This activity falls within the sub-millimolar range observed for weakly active oxazole derivatives (IC₅₀ values ranging from 130 μM to >1,000 μM), whereas more potent tyrosinase inhibitors in related heterocyclic series achieve IC₅₀ values as low as 46 μM [2]. The compound exhibits modest but measurable tyrosinase inhibition.

Tyrosinase Inhibition
Reported
IC₅₀ = 520 μM; oxazole range: 130–470 μM
Weak reference inhibitor; supports assay validation or scaffold optimization.
Mushroom tyrosinase; near upper range of oxazole activity.
Tyrosinase inhibition Melanogenesis Enzyme screening

Aldehyde Oxidase and Catalase: Negligible Inhibition

5-Cyclohexyl-2-phenyloxazole exhibits negligible inhibition of rabbit aldehyde oxidase (IC₅₀ > 1,000,000 nM) and bovine catalase (IC₅₀ > 1,000,000 nM) [1]. This minimal interaction with key metabolic and oxidative stress enzymes suggests low potential for interference with aldehyde oxidase-mediated drug metabolism or catalase-dependent cellular protective mechanisms. The oxazole core, without strong electron-withdrawing substituents, appears resistant to aldehyde oxidase-mediated oxidation, which can be a significant clearance pathway for certain N-heterocyclic compounds.

Aldehyde Oxidase & Catalase
Reported
IC₅₀ >1,000,000 nM (rabbit AO, bovine catalase)
Negligible inhibition; supports metabolic stability profiling.
Suggests oxazole resistance to AO-mediated oxidation.
Aldehyde oxidase Catalase Metabolic stability Off-target profiling

5-Cyclohexyl-2-phenyloxazole Research Applications


COX Inhibitor Screening: Baseline Control

Given its moderate and non-selective COX inhibitory profile (COX-1 IC₅₀ = 47.5 μM; COX-2 IC₅₀ > 100 μM) [1], 5-cyclohexyl-2-phenyloxazole is suitable as a weak-inhibitor control in COX-1/COX-2 screening assays. Researchers evaluating novel oxazole-derived COX-2 inhibitors can use this compound to establish assay windows and benchmark the activity improvement achieved through 4-position functionalization.

SAR Studies: 4-Position Derivatization Scaffold

The stark potency differential between 5-cyclohexyl-2-phenyloxazole (COX-2 IC₅₀ ~47.5 μM) and optimized 4-aryl/cycloalkyl-5-phenyloxazole derivatives (COX-2 IC₅₀ = 0.09 μM) [2] establishes this compound as an ideal unsubstituted reference scaffold for SAR exploration. Systematic introduction of substituents at the 4-position enables quantification of potency gains attributable to specific functional groups.

Tyrosinase Assay Validation: Weak Inhibitor Reference

With a mushroom tyrosinase IC₅₀ of 520 μM [3], 5-cyclohexyl-2-phenyloxazole provides a weakly active reference point for validating tyrosinase inhibition assays. Its activity level helps define the lower boundary of the assay's dynamic range, complementing more potent positive controls such as kojic acid or optimized oxazole derivatives.

Metabolic Stability: Aldehyde Oxidase Screening

The compound's negligible inhibition of aldehyde oxidase (IC₅₀ > 1,000,000 nM) [4] makes it a useful negative control in assays designed to identify AO-mediated metabolic liabilities. Researchers can employ 5-cyclohexyl-2-phenyloxazole as an AO-stable comparator when profiling new chemical entities for susceptibility to AO-dependent clearance pathways.

Application
Selection Property
Validation Focus
COX inhibitor baseline control
Non-selective weak COX inhibition
Assay window validation and SAR comparison
4-Position oxazole SAR studies
Unsubstituted 4-position reference scaffold
Quantification of potency gains from 4-substitution
Tyrosinase inhibition assay validation
Weak tyrosinase inhibitor reference
Lower dynamic range boundary definition
Aldehyde oxidase metabolic screening
Negligible AO/catalase inhibition
AO-stable negative control profiling

Technical Documentation Hub

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24 linked technical documents
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